molecular formula C17H22ClN3O3 B4387849 2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide

2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide

Cat. No.: B4387849
M. Wt: 351.8 g/mol
InChI Key: BJIYTYRTLDMTBW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a piperidinoethyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-oxo-2-[(2-oxo-2-piperidin-1-ylethyl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c18-14-6-4-13(5-7-14)10-15(22)19-11-16(23)20-12-17(24)21-8-2-1-3-9-21/h4-7H,1-3,8-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIYTYRTLDMTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)CNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide typically involves multiple steps, starting with the preparation of the chlorophenyl derivative. This is followed by the introduction of the piperidinoethyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis process and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic alterations.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide
  • **this compound
  • **this compound

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-N~1~-{2-oxo-2-[(2-oxo-2-piperidinoethyl)amino]ethyl}acetamide

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